2-(1-((2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-[1-(2-methoxyphenyl)sulfonylazetidin-3-yl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-23-15-8-4-5-9-16(15)24(21,22)20-10-12(11-20)17-18-13-6-2-3-7-14(13)19-17/h2-9,12H,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGRDPKVZUCVRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CC(C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-((2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole (CAS Number: 1351608-53-1) is a novel organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines an azetidine ring with a benzo[d]imidazole moiety and a methoxyphenyl sulfonamide group, suggesting diverse pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 343.4 g/mol
The presence of the azetidine ring is significant as it is often associated with various biological activities, including antimicrobial and anticancer effects. The sulfonamide group may enhance the compound's interaction with biological targets, potentially influencing its therapeutic efficacy.
Biological Activity Overview
Research indicates that compounds containing azetidine and sulfonamide structures exhibit a range of biological activities, including:
- Antibacterial : The sulfonamide group is known for its antibacterial properties, particularly against Gram-positive bacteria.
- Anticancer : Azetidine derivatives have been reported to possess anticancer activity, possibly through mechanisms involving apoptosis induction and cell cycle arrest.
- Neurological Effects : Similar compounds have shown potential as GABA-A receptor modulators, which may provide therapeutic avenues for neurological disorders.
Anticancer Activity
A study highlighted the anticancer potential of azetidine derivatives, showing that they can inhibit tumor growth in various cancer cell lines. For example, compounds similar to this compound demonstrated cytotoxic effects against breast cancer cells (MCF-7), with IC values indicating significant growth inhibition.
Antibacterial Effects
Research on related sulfonamide compounds has demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves competitive inhibition of bacterial dihydropteroate synthase, crucial for folate synthesis.
Neurological Modulation
The compound's structural features suggest it could act as a positive allosteric modulator at GABA-A receptors. This activity was investigated in a series of benzo[d]imidazole derivatives, where lead molecules exhibited enhanced binding affinity and selectivity towards specific receptor subtypes, potentially offering new treatments for anxiety and epilepsy.
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Azetidine Derivatives | Contains azetidine ring | Anticancer, antibacterial |
| Sulfonamide Antibiotics | Sulfonamide functional group | Antibacterial |
| Imidazole-containing Compounds | Imidazole ring | Antifungal, anticancer |
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : Targeting specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interacting with GABA-A receptors to enhance inhibitory neurotransmission.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The table below compares the target compound with structurally related benzo[d]imidazole derivatives:
*Calculated based on molecular formula C18H17N3O3S .
Key Observations:
- Azetidine vs.
- Sulfonyl Group Impact: The 2-methoxyphenylsulfonyl moiety enhances polarity and solubility relative to non-sulfonylated analogs (e.g., thiophene-substituted 3au ).
- Thermal Stability : High melting points (>300°C) in thiophene- or bromo-substituted derivatives (e.g., 3au, 3ar ) suggest strong intermolecular interactions, whereas the target compound’s melting point remains uncharacterized.
Anticancer Potential:
- Sulfonamide-Linked Derivatives: Compounds like 12a–n () with sulfonamide-pyrimidine-benzoimidazole structures show BRAF kinase inhibition, a key target in melanoma. The target compound’s sulfonylazetidine group may similarly modulate kinase binding but requires empirical validation .
- Heterocyclic Substitutions : Thiophene- or furan-substituted benzoimidazoles (e.g., L3 in ) exhibit anti-SARS-CoV-2 activity via in silico docking, highlighting the role of electron-rich substituents in viral protease binding .
Enzymatic Inhibition:
- Cholinesterase Inhibition : Alkoxymethyl-substituted derivatives (e.g., 3f, IC50 1.533 mM) outperform reference drug donepezil, suggesting that bulky substituents enhance acetylcholinesterase binding . The target’s sulfonylazetidine may offer similar advantages but with distinct pharmacokinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
